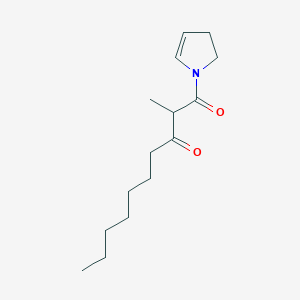
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione is a member of the class of pyrroles that is 2,3-dihydro-1H-pyrrole substituted by a 2-methyl-3-oxodecanoyl group at the nitrogen atom. Isolated from Penicillium citrinum and Penicillium brevicompactum, it exhibits antifungal activity. It has a role as an antifungal agent and a Penicillium metabolite. It is a member of pyrroles, a ketone and a monocarboxylic acid amide.
Aplicaciones Científicas De Investigación
Biosynthesis in Marine-Derived Fungi
The compound has been studied for its biosynthesis in marine-derived fungi, particularly Penicillium citrinum. Research has shown that its formation involves the incorporation of acetate, methionine, and ornithine (Romminger et al., 2012).
Coordination Chemistry
Studies have been conducted on its coordination chemistry, especially in the synthesis of new sulfur-bearing ligands and their coordination with metals like Cu(I) and Zn(II). This research aids in understanding the interaction of such compounds with metals (Urdaneta et al., 2015).
Synthesis Methods
Efficient synthesis methods have been developed for derivatives of this compound. An example is the one-pot synthesis method for creating 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, which are important in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Carbon Steel Corrosion Inhibition
Some derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been evaluated as inhibitors for carbon steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors and their adsorption behavior on steel surfaces have been a subject of study (Zarrouk et al., 2015).
Polymer Solar Cells
Research has also extended to the use of related compounds in polymer solar cells, particularly as an electron transport layer. The electron-deficient nature of these compounds, owing to the diketopyrrolopyrrole (DPP) backbone, makes them suitable for such applications (Hu et al., 2015).
Inhibitory Activity in Medical Research
Some derivatives have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a significant role in apoptosis. The synthesis and study of these compounds have implications in medical research, particularly in understanding cellular processes (Kravchenko et al., 2005).
Propiedades
Nombre del producto |
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione |
|---|---|
Fórmula molecular |
C15H25NO2 |
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
1-(2,3-dihydropyrrol-1-yl)-2-methyldecane-1,3-dione |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-10-14(17)13(2)15(18)16-11-8-9-12-16/h8,11,13H,3-7,9-10,12H2,1-2H3 |
Clave InChI |
HMWIYUSLKIYYER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(C)C(=O)N1CCC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



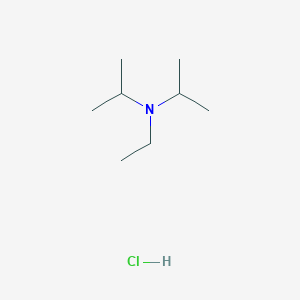



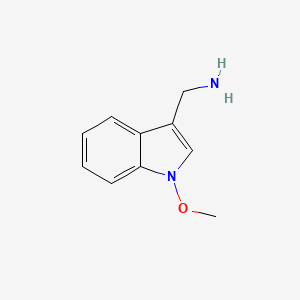
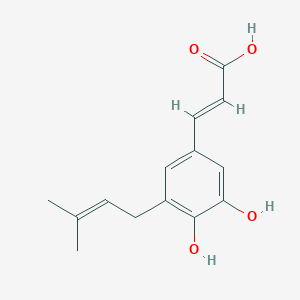
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
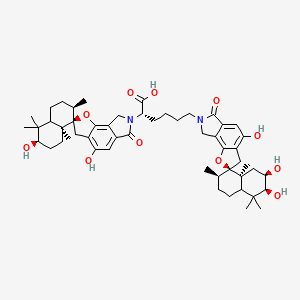


![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)
![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)
![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)
![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)